2-(4-chlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide is a complex organic compound that features a combination of phenyl, piperazine, and pyridazine moieties
Scientific Research Applications
2-(4-chlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancers.
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide typically involves multiple steps, including nucleophilic substitution and bromination reactions. One common synthetic route involves the nucleophilic substitution reaction of 1-methylpiperazine with a bromo analogue, followed by bromination using bromine in acetic acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or phenyl groups can be replaced with other functional groups.
Common Reagents and Conditions: Typical reagents include bromine, acetic acid, and 1-methylpiperazine. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products: The major products depend on the specific reaction but can include various substituted derivatives of the original compound.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyridazine moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This can lead to various pharmacological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds include:
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile: This compound also features a piperazine moiety and is studied for its biological activities.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a piperazine ring, known for its antibacterial activity.
The uniqueness of 2-(4-chlorophenoxy)-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide lies in its specific combination of functional groups, which may confer unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-28-11-13-29(14-12-28)22-10-9-21(26-27-22)17-3-2-4-19(15-17)25-23(30)16-31-20-7-5-18(24)6-8-20/h2-10,15H,11-14,16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZHAASERPCPFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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